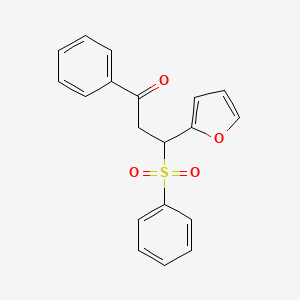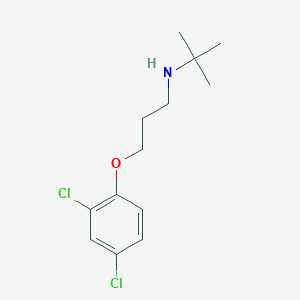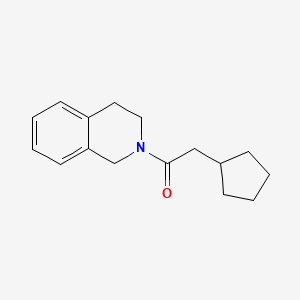
3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone, also known as Furfenorex, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. This results in increased alertness, focus, and energy. This compound also acts as an appetite suppressant by decreasing the release of neuropeptide Y, a hormone that stimulates hunger.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its stimulant and appetite suppressant effects, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been shown to increase the release of cortisol, a hormone that is involved in the body's stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone in lab experiments is its ability to act as a stimulant and appetite suppressant. This can be useful in studies that require increased alertness and focus, or in studies that involve the regulation of appetite. However, one limitation of using this compound in lab experiments is its potential for abuse and addiction. Researchers must be cautious when using this compound in studies and should take appropriate measures to prevent misuse.
Direcciones Futuras
There are several potential future directions for research on 3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone. One direction could be the development of this compound derivatives that have improved pharmacokinetic properties and reduced potential for abuse. Another direction could be the investigation of this compound's potential as a cognitive enhancer in individuals with cognitive impairments. Additionally, further research could be conducted to better understand the long-term effects of this compound on the body and brain.
Métodos De Síntesis
3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-furylacetic acid with phenylsulfonyl chloride, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with acetic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
3-(2-furyl)-1-phenyl-3-(phenylsulfonyl)-1-propanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of obesity and attention deficit hyperactivity disorder (ADHD). In pharmacology, this compound has been studied for its potential as a stimulant and appetite suppressant. In neuroscience, this compound has been studied for its potential as a cognitive enhancer.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-3-(furan-2-yl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4S/c20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-23-18)24(21,22)16-10-5-2-6-11-16/h1-13,19H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSDUWMPLRQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B4998686.png)

![5-{[(3-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998699.png)
![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)

![N-cyclopropyl-N'-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4998773.png)
![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)
![N-{2-[(2,5-dimethyl-3-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4998783.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)